2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide

Descripción general

Descripción

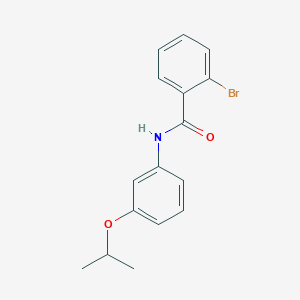

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. The compound’s structure consists of a benzamide core with a bromine atom at the 2-position and a 3-propan-2-yloxyphenyl group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position.

Coupling Reaction: The brominated benzamide is then subjected to a coupling reaction with 3-propan-2-yloxyphenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the bromine atom.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

Antioxidant and Antibacterial Activities

Benzamides, including 2-bromo-N-(3-propan-2-yloxyphenyl)benzamide, have been studied for their antioxidant and antibacterial properties. Research indicates that certain synthesized benzamide derivatives exhibit enhanced total antioxidant capacity and free radical scavenging activities compared to standard compounds.

Case Study: Synthesis of Novel Benzamides

A study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid. The results showed that some derivatives demonstrated higher antioxidant activities, indicating the potential of these compounds in developing new therapeutic agents for oxidative stress-related diseases.

Analytical Chemistry

Mass Spectrometry Analysis

The structural analysis of benzamide derivatives, such as this compound, can be performed using mass spectrometry. This technique provides crucial information regarding the molecular weight and structural integrity of the compound.

Synthesis of Antidepressants

Recent developments in organic synthesis highlight the use of compounds like this compound as intermediates in the synthesis of antidepressants. The compound's unique structure facilitates various reactions leading to the formation of biologically active molecules.

Case Study: Catalytic Synthesis

A review discussed the catalytic synthesis of antidepressants over thirteen years, emphasizing the role of benzamide derivatives in developing new pharmacological agents. The utilization of metal-catalyzed reactions has proven effective in enhancing yields and selectivity in synthesizing complex molecules .

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is unique due to the presence of the 3-propan-2-yloxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.

Actividad Biológica

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cellular effects, and therapeutic applications. The information is derived from diverse scientific sources and includes data tables and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C16H18BrN2O2

- CAS Number : 58494-85-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, which can lead to various biological effects.

Target Proteins

- G-Protein Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, influencing cellular responses.

- Enzymatic Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain.

Cellular Effects

Studies have demonstrated that this compound affects various cellular processes:

- Cell Cycle Arrest : Similar compounds have been reported to induce S-phase arrest in cancer cells, suggesting potential applications in oncology .

- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS production, which plays a role in cell signaling and apoptosis.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal physiological changes observed.

- High Doses : Significant alterations in neurotransmitter levels and potential neurotoxic effects noted .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic efficacy:

- Absorption : The compound is absorbed through specific transporters in cell membranes.

- Distribution : Once inside the cells, it binds to various proteins, affecting its localization and activity.

Antiproliferative Activity

A study on a related class of compounds found that certain benzamide derivatives exhibited potent cytotoxicity against leukemia cells, indicating that this compound may also possess similar properties .

Therapeutic Applications

The compound's ability to modulate signaling pathways suggests potential therapeutic uses in treating diseases associated with dysregulated cell growth, such as cancer and metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C16H18BrN2O2 | Antiproliferative, MAO inhibition |

| 4-Chloro-2-benzamides | Varies | S-phase arrest agents |

| Bromopropionylamino-benzamides | Varies | Cytotoxic against solid tumors |

Propiedades

IUPAC Name |

2-bromo-N-(3-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYKROIKRPLUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589333 | |

| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-85-2 | |

| Record name | 2-Bromo-N-[3-(1-methylethoxy)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58494-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.